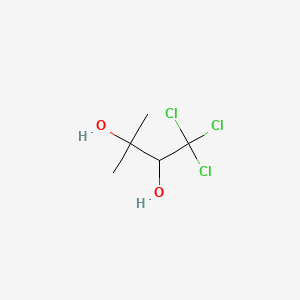
1,1,1-Trichloro-3-methylbutane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-3-methylbutane-2,3-diol is an organic compound with the molecular formula C₅H₉Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-methylbutane-2,3-diol can be synthesized through the chlorination of 3-methyl-2,3-butanediol. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds as follows:
C₅H₁₀O₂+3Cl₂→C₅H₉Cl₃O₂+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid by-products. The product is then purified through distillation and recrystallization techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
1,1,1-Trichloro-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2,3-butanedione or 3-methyl-2,3-butanedioic acid.
Reduction: Formation of 3-methyl-2,3-butanediol or partially chlorinated derivatives.
Substitution: Formation of 3-methyl-2,3-butanediol derivatives with substituted functional groups.
科学研究应用
1,1,1-Trichloro-3-methylbutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1,1-trichloro-3-methylbutane-2,3-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. The hydroxyl groups facilitate its binding to specific molecular targets, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks hydroxyl groups.
1,1,3-Trichloro-3-methylbutane: Similar chlorination pattern but different hydroxyl group positioning.
3-Methyl-1,3-butanediol: Similar diol structure but lacks chlorine atoms.
Uniqueness
1,1,1-Trichloro-3-methylbutane-2,3-diol is unique due to its combination of chlorination and hydroxylation, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
属性
CAS 编号 |
25448-85-5 |
|---|---|
分子式 |
C5H9Cl3O2 |
分子量 |
207.48 g/mol |
IUPAC 名称 |
1,1,1-trichloro-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H9Cl3O2/c1-4(2,10)3(9)5(6,7)8/h3,9-10H,1-2H3 |
InChI 键 |
WWQAIJNBPAEZTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(Cl)(Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


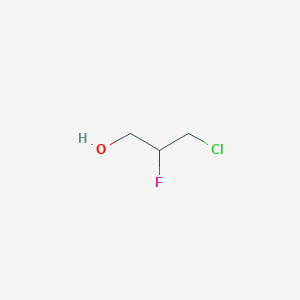
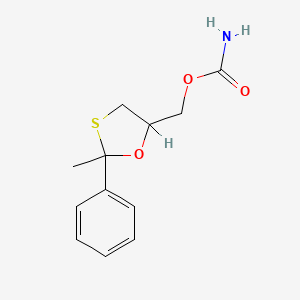
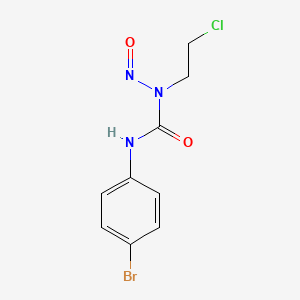


![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
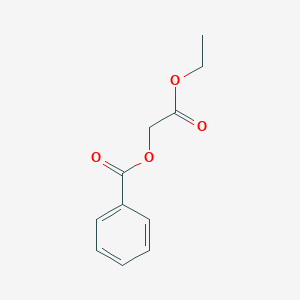
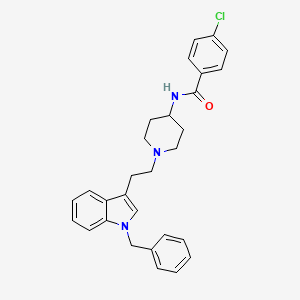

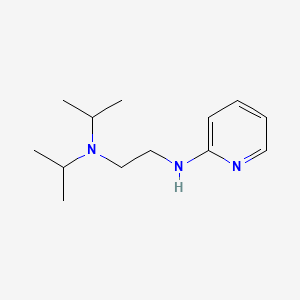
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
